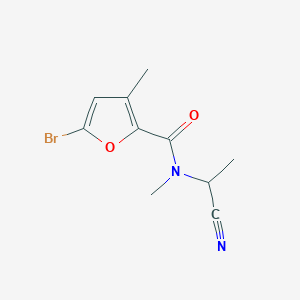![molecular formula C16H16N6O B2814420 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2309775-96-8](/img/structure/B2814420.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug target.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One primary area of research involving this compound is its synthesis for antimicrobial applications. For instance, studies have demonstrated the synthesis of benzimidazole and pyrimidinyl analogs showing significant antimicrobial action. These compounds, derived from 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone or its structural analogs, have been compared to conventional antibiotics like chloramphenicol and amphotericin B, revealing noteworthy antibacterial and antifungal properties (S. Ch, 2022). These findings underscore the potential of benzimidazole derivatives in combating microbial infections.
Advanced Synthesis Techniques
The compound's framework has also been utilized in the development of novel synthetic methodologies for creating heterocyclic compounds, which are pivotal in pharmaceutical research. For example, efficient, microwave-mediated synthesis techniques have been employed to generate benzothiazole- and benzimidazole-based heterocycles, indicating the versatility of benzimidazole derivatives in constructing complex molecules (Ahmed F Darweesh et al., 2016). These methodologies not only enhance the synthetic accessibility of such compounds but also open new avenues for their application in medicinal chemistry.
Antitumor and Antioxidant Properties
Moreover, the structural motif of this compound has been explored for its antitumor and antioxidant potential. Research on fused and binary thiadiazoles as potential antitumor and antioxidant agents showcases the broad spectrum of biological activities associated with benzimidazole derivatives, highlighting their significance in the development of new therapeutic agents (W. Hamama et al., 2013).
Anti-inflammatory Applications
Additionally, the synthesis of mono and bis-alkoxyphthalimide linked benzimidazole derivatives and their evaluation for anti-inflammatory activities further illustrate the compound's utility in discovering new anti-inflammatory agents. Some synthesized compounds have shown significant activity compared to standard drugs, offering insights into the design of novel anti-inflammatory compounds (Prakash Prajapat, G. L. Talesara, 2016).
Catalysis and Chemical Transformations
Furthermore, the role of benzimidazole derivatives in catalysis, particularly in the carbonylative synthesis of benzimidazopyrimidinones, underscores their utility in facilitating complex chemical transformations. This research demonstrates the efficiency of palladium-catalyzed reactions involving benzimidazole derivatives, paving the way for their application in the synthesis of functionalized molecules (R. Mancuso et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target tyrosine kinases , which play a crucial role in the signal transduction pathways that control cell growth and differentiation.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to induce apoptosis, a process of programmed cell death . This suggests that the compound may affect pathways related to cell survival and death.
Result of Action
The compound has been found to exhibit excellent antiproliferative potency, with a significant IC50 value against certain cell lines . This suggests that the compound may have a cytotoxic effect, inhibiting cell growth and multiplication. The compound’s action results in extended survivability in in vivo studies .
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBFYVFWCSLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)


![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)
![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)